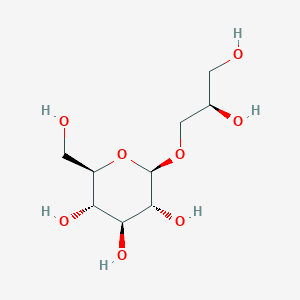
(2R)-2,3-Dihydropropyl beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2,3-Dihydropropyl beta-D-glucopyranoside is a glycoside compound derived from glucose Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,3-Dihydropropyl beta-D-glucopyranoside typically involves the glycosylation of glucose with a suitable alcohol under acidic or enzymatic conditions. One common method is the use of β-glucosidase enzymes to catalyze the reaction in organic solvents or ionic liquids . The reaction conditions often include moderate temperatures (around 30°C) and specific concentrations of glucose and alcohol.
Industrial Production Methods: Industrial production of glycosides like this compound may involve large-scale enzymatic processes due to their regio- and stereo-selectivity. These processes are designed to be efficient and cost-effective, utilizing bioreactors to maintain optimal reaction conditions and maximize yield .
Análisis De Reacciones Químicas
Types of Reactions: (2R)-2,3-Dihydropropyl beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucose moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The glycosidic bond can be reduced under specific conditions to yield the corresponding alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Benzoylation using benzoyl cyanide and an amine catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gluconic acid derivatives, while reduction can produce glucitol derivatives.
Aplicaciones Científicas De Investigación
(2R)-2,3-Dihydropropyl beta-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its role in cellular metabolism and as a substrate for glycosidase enzymes.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphipathic nature.
Mecanismo De Acción
The mechanism of action of (2R)-2,3-Dihydropropyl beta-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosidase enzymes, which cleave the glycosidic bond to release glucose and the corresponding alcohol. This process is crucial in various metabolic pathways and can influence cellular functions .
Comparación Con Compuestos Similares
Methyl beta-D-glucopyranoside: A glycoside with a similar structure but different alcohol moiety.
Benzyl beta-D-glucopyranoside: Another glycoside with a benzyl group instead of the dihydropropyl group.
Uniqueness: (2R)-2,3-Dihydropropyl beta-D-glucopyranoside is unique due to its specific dihydropropyl group, which can influence its solubility, reactivity, and interaction with biological molecules. This uniqueness makes it a valuable compound for studying glycosidic bond chemistry and its applications in various fields.
Propiedades
Fórmula molecular |
C9H18O8 |
|---|---|
Peso molecular |
254.23 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5-,6-,7+,8-,9-/m1/s1 |
Clave InChI |
NHJUPBDCSOGIKX-VMQOHUEUSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H](CO)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




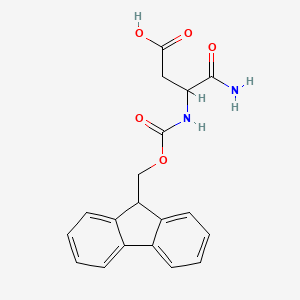
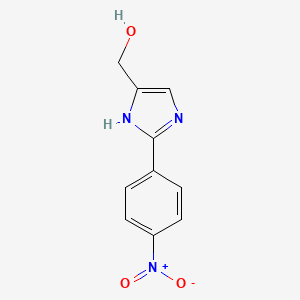
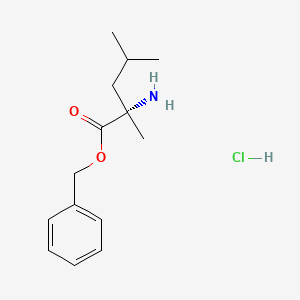
![1-[2-[4-[(4-Methoxyphenyl)-oxomethoxy]phenyl]ethyl]-2-[[oxo-[4-(trifluoromethyl)phenyl]methyl]amino]-5-benzimidazolecarboxylic acid](/img/structure/B15199032.png)
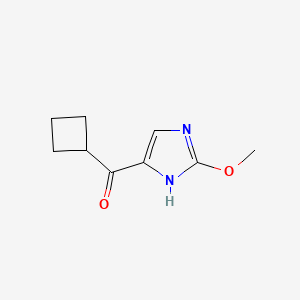
![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione](/img/structure/B15199053.png)
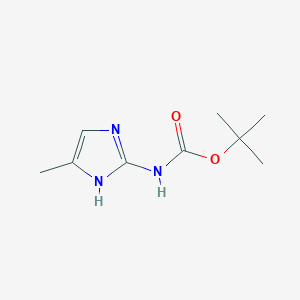

![6-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)hexyl methacrylate](/img/structure/B15199084.png)
![Bis(benzo[b]thiophen-2-yl)dimethylsilane](/img/structure/B15199092.png)
![Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate](/img/structure/B15199095.png)

